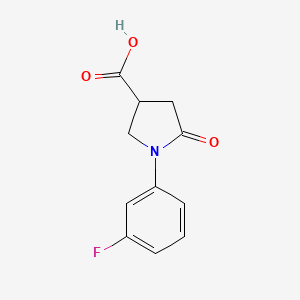

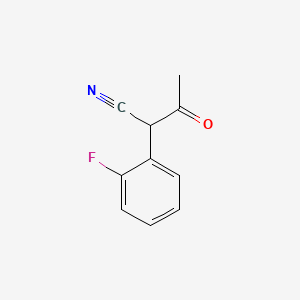

2-(2-Fluorophenyl)-3-oxobutanenitrile

Overview

Description

The compound of interest, 2-(2-Fluorophenyl)-3-oxobutanenitrile, is a fluorinated nitrile with potential applications in various fields, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthetic potential of 2-(2-Fluorophenyl)-3-oxobutanenitrile.

Synthesis Analysis

The synthesis of heterocyclic compounds using trifunctional reagents like 2-ethoxymethylene-3-oxobutanenitrile demonstrates the versatility of such reagents in introducing carbon moieties to amine substrates . Although the specific synthesis of 2-(2-Fluorophenyl)-3-oxobutanenitrile is not detailed, the methodologies employed in the synthesis of related compounds suggest that similar strategies could be adapted for its preparation. The reactions with hydrazines and other dinitrogen nucleophiles leading to biologically active compounds indicate that 2-(2-Fluorophenyl)-3-oxobutanenitrile could also serve as a precursor for the synthesis of various heterocycles .

Molecular Structure Analysis

The molecular structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been determined by X-ray crystallography . This compound crystallizes in the monoclinic space group and exhibits a complex network of hydrogen bonds. While the structure of 2-(2-Fluorophenyl)-3-oxobutanenitrile is not provided, the structural analysis of similar fluorinated compounds can give insights into the potential conformational and crystallographic properties of the target molecule .

Chemical Reactions Analysis

The electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile results in the cleavage of carbon-sulphur and carbon-fluorine bonds . This reaction leads to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes, demonstrating the reactivity of fluorinated compounds under electrochemical conditions. Although the reactions of 2-(2-Fluorophenyl)-3-oxobutanenitrile are not discussed, the reactivity patterns observed in similar systems could be relevant for understanding its behavior in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluorophenyl)-3-oxobutanenitrile can be inferred from the properties of structurally related compounds. For instance, the presence of fluorine is known to influence the acidity, lipophilicity, and metabolic stability of organic molecules. The electrochemical behavior of fluorinated compounds, as seen in the reduction of 1-fluoro-2-arylvinyl phenyl sulphones, suggests that 2-(2-Fluorophenyl)-3-oxobutanenitrile may also exhibit unique electrochemical properties . Additionally, the biological activity observed in compounds synthesized from 2-ethoxymethylene-3-oxobutanenitrile implies that 2-(2-Fluorophenyl)-3-oxobutanenitrile could have potential applications in the development of new pharmaceuticals .

Scientific Research Applications

Application

2-Fluorodeschloroketamine is an analogue of ketamine in which the chlorine atom is replaced by a fluorine atom . It’s used in the synthesis of these analogues.

Method

The first synthesis was reported in 1987 by Dimitrov et al., who prepared the material in several steps, starting from 2-fluorobenzoyl chloride .

Results

2. Use in the Synthesis of Nitrogen Heterocycles

Application

This compound is used in the synthesis of nitrogen heterocycles . These heterocycles are very relevant in the construction of diversity-oriented libraries .

Method

A solution of ethyl 3-(2-fluorophenyl)-3-oxopropanoate, 2-aminopyridine, and glacial acetic acid in toluene was heated under reflux with a Dean-Stark trap for 12 hours .

Results

This transformation proceeded through a domino process comprising an initial bromination, cyclization via an intramolecular S N reaction, and a final keto-enol tautomerism .

3. Use in the Synthesis of Anticancer Compounds

Application

This compound has been shown to exhibit biological activity against certain types of cancer cells.

Results

The compound has shown biological activity against certain types of cancer cells.

4. Use as a Designer Drug

Application

2-Fluorodeschloroketamine, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine and 2-FDCK, is a dissociative anesthetic related to ketamine . Its sale and use as a designer drug have been reported in various countries .

Results

Effects are reported to be similar to its parent compound, ketamine .

5. Use in Depression Research

Application

In January 2023, Israeli Biotech company “Clearmind Medicine Inc.” announced the successful completion of a preclinical study examining 2-FDCK in a rat model of depression .

Results

The compound outperformed ketamine in longevity of antidepressant effect .

Safety And Hazards

properties

IUPAC Name |

2-(2-fluorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRZXBJBTQMMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40917663 | |

| Record name | 2-(2-Fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40917663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-3-oxobutanenitrile | |

CAS RN |

93839-19-1 | |

| Record name | α-Acetyl-2-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenyl)-3-oxobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40917663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluorophenyl)-3-oxobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-FLUOROPHENYL)-3-OXOBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCG8MG34XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)